ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with cyano, methyl, and ester groups, linked via a sulfanylacetyl amino bridge to a 1,6-naphthyridine moiety. This structure combines electron-withdrawing groups (cyano, ester) and sulfur-based linkages, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-4-29-21(28)18-12(2)15(9-23)20(31-18)25-17(27)11-30-19-13(8-22)7-14-10-26(3)6-5-16(14)24-19/h7H,4-6,10-11H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBRIWOAQJRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)C)C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O3S2, with a molecular weight of 438.50 g/mol. The presence of cyano, thiophene, and naphthyridine groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-cyano derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans and Aspergillus flavus .
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Inhibitory |
| Candida albicans | Moderate Inhibition |
| Aspergillus flavus | Moderate Inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human tumor cell lines. For example, in vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for these assays suggest a promising selectivity towards certain cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.9 |
| HCT116 | 12.0 |
These results indicate that the compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism by which ethyl 4-cyano derivatives exert their biological effects includes the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that these compounds may act as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression .
Case Studies
- Antimicrobial Evaluation : A study published in the Egyptian Journal of Chemistry evaluated various naphthyridine derivatives, including ethyl 4-cyano compounds, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research conducted on several synthesized compounds related to ethyl 4-cyano derivatives highlighted their cytotoxic effects on MCF-7 and HCT116 cell lines, with specific emphasis on structure-activity relationships influencing potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s complexity arises from its fused thiophene-naphthyridine system and multiple substituents. Below is a comparative analysis with structurally related molecules:
Key Comparisons
Core Heterocycles :
- The target compound’s 1,6-naphthyridine-thiophene fusion is distinct from simpler pyridine () or isolated naphthyridine () systems. This fused architecture may enhance π-π stacking interactions, relevant in drug design .
- Compared to bithiophenes (), the naphthyridine core introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity.
Synthesis Complexity :
- The target compound likely requires multi-step synthesis, including thiophene functionalization, naphthyridine ring closure, and sulfanyl coupling. This contrasts with simpler esterifications () or thionations ().
Physicochemical Properties :
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction enables the preparation of 2-aminothiophenes via a base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. For the target compound, the reaction of methyl acetoacetate (as the ketone) with cyanoacetamide (as the β-ketonitrile) in the presence of sulfur and a base like piperidine generates 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Subsequent esterification with ethanol yields the ethyl ester derivative.
Key Reaction Conditions :
Functionalization of the Thiophene Amino Group
The 5-amino group on the thiophene undergoes acylation with 2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl chloride. This step requires activation of the acetyl chloride using coupling agents such as EDCl/HOBt to facilitate amide bond formation.
Optimization Note :
-
Use of anhydrous DMF as the solvent minimizes hydrolysis of the acyl chloride.
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Reaction at 0–5°C prevents side reactions involving the cyano groups.
Synthesis of the 1,6-Naphthyridine Moiety
The 3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl sulfanyl group is synthesized via cyclization and functionalization strategies adapted from recent naphthyridine literature.
Cyclization of 1,3-Diaminopyridine Derivatives
A Smiles rearrangement of 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile under basic conditions (e.g., DBU in toluene) yields the 7,8-dihydro-5H-1,6-naphthyridine core. Introduction of the methyl group at position 6 is achieved via alkylation with methyl iodide prior to cyclization.
Reaction Pathway :
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Alkylation : 1-Amino-3-chloro-2,7-naphthyridine + methyl iodide → 6-methyl derivative.
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Cyclization : Base-mediated intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) forms the 7,8-dihydro ring system.
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Cyanation : Treatment with CuCN in DMF introduces the 3-cyano group.
Critical Parameters :
Introduction of the Sulfanyl Group
The 2-position of the naphthyridine is functionalized via thiolation using phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) in refluxing xylene. Subsequent displacement of a chloro substituent with sodium hydrosulfide (NaSH) generates the free thiol, which is stabilized as its sodium salt.
Convergent Coupling of Thiophene and Naphthyridine Moieties
The final step involves linking the thiophene and naphthyridine components through a sulfanyl acetyl bridge.
Activation and Coupling
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Activation of Naphthyridine Thiol : The sodium thiolate is reacted with chloroacetyl chloride to form 2-(chloroacetyl)sulfanyl-naphthyridine.
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Nucleophilic Substitution : The chloroacetyl intermediate reacts with the 5-amino group of the thiophene derivative in the presence of triethylamine to form the target compound.
Reaction Scheme :
Purification :
-
Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 3:7) isolates the product in 75–82% purity.
Alternative Synthetic Routes and Comparative Analysis
Hinsberg Thiophene Synthesis
As an alternative to the Gewald method, the Hinsberg synthesis employs thiodiacetic acid esters condensed with 1,2-dicarbonyl compounds. However, this route offers lower regioselectivity for the cyano and methyl substituents.
Direct Cyclization of Prefunctionalized Intermediates
Recent advances propose a one-pot assembly of the thiophene-naphthyridine hybrid via tandem S-alkenylation and cyclization. This method remains under optimization due to competing side reactions.
Challenges and Optimization Strategies
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Regioselectivity : Ensuring correct substitution patterns on both heterocycles requires careful choice of directing groups (e.g., nitro or cyano groups during cyclization).
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Stability of Intermediates : The cyano and ester groups are prone to hydrolysis; thus, anhydrous conditions and low temperatures are essential.
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Scalability : The Gewald and Smiles rearrangement steps exhibit moderate yields, necessitating catalyst screening (e.g., DBU vs. K<sub>2</sub>CO<sub>3</sub>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
